1-(2-Phenoxyethyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Phenoxyethyl)piperazine, involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(2-Phenoxyethyl)piperazine is C12H18N2O . The InChI Code is 1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 .Physical And Chemical Properties Analysis
1-(2-Phenoxyethyl)piperazine is a white, crystalline solid with a melting point of 52°C and a boiling point of 230°C. It is soluble in water, alcohol, and acetone.Scientific Research Applications
Specific Scientific Field
The specific scientific field is Environmental Science and Pollution Research .
Comprehensive and Detailed Summary of the Application
The compound “1-(2-Phenoxyethyl)piperazine” is used in the process of carbon dioxide (CO2) absorption, specifically in the post-combustion CO2 capture process . This process is crucial for decarbonizing CO2 from greenhouse gas emitters such as steel, cement, oil, gas, petrochemicals, chemicals, and fertilizers .
Detailed Description of the Methods of Application or Experimental Procedures
The kinetics of absorption of CO2 in aqueous 1-(2-Phenoxyethyl)piperazine is studied using a stirred cell reactor . The experiments are performed at temperatures ranging from 303 to 333 K with weight fractions of 1-(2-Phenoxyethyl)piperazine in an aqueous solution ranging from 0.1 to 0.4 . One of the critical parameters of the kinetic study is Henry’s constant which is determined experimentally using another stirred cell reactor at a similar temperature and pressure range .
Thorough Summary of the Results or Outcomes Obtained
for 0.1 wt fr. of 1-(2-Phenoxyethyl)piperazine at 313 K with an initial CO2 partial pressure of 10 kPa . The temperature dependency relation of the second-order reaction rate constant, , is found to be using the Arrhenius equation . The activation energy of 0.3 wt fr. 1-(2-Phenoxyethyl)piperazine is found to be 42.42 kJ/mol .2. Synthesis of Piperazine Derivatives
Specific Scientific Field
The specific scientific field is Chemistry of Heterocyclic Compounds .
Comprehensive and Detailed Summary of the Application
“1-(2-Phenoxyethyl)piperazine” is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Detailed Description of the Methods of Application or Experimental Procedures
The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Thorough Summary of the Results or Outcomes Obtained
The synthesis of piperazine derivatives has been successful and these compounds have shown a wide range of biological activities .
3. Anticancer Agents
Specific Scientific Field
The specific scientific field is Pharmaceutical Chemistry .
Comprehensive and Detailed Summary of the Application
Piperazine heterocycles, including “1-(2-Phenoxyethyl)piperazine”, have potential as anticancer agents . The biological applications of piperazine derivatives and their attached heterocyclic derivatives have drawn research interest in recent years because of their wide range of biological activities .
Detailed Description of the Methods of Application or Experimental Procedures
The introduction of bioactive groups into piperazine has profound potential application in medicinal chemistry. Piperazine cores combined with various heterocyclic scaffolds offers a new class of hybrid heterocycles displaying profound activity .
Thorough Summary of the Results or Outcomes Obtained
Piperazine derivatives have shown promising results in anticancer activity .
4. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors
Specific Scientific Field
The specific scientific field is Medicinal Chemistry .
Comprehensive and Detailed Summary of the Application
“1-(2-Phenoxyethyl)piperazine” is used in the synthesis of potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . These inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer’s .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is synthesized and then tested for its inhibitory activity against AChE and BChE .
Thorough Summary of the Results or Outcomes Obtained
The compound has shown promising results as an inhibitor of AChE and BChE .
5. Scaffold-Based Drug Design
Specific Scientific Field
The specific scientific field is Medicinal Chemistry Research .
Comprehensive and Detailed Summary of the Application
“1-(2-Phenoxyethyl)piperazine” is used in scaffold-based drug design . This approach is a recent aspect of medicinal chemistry that provides a faster and more efficient road in drug discovery . Phenoxyethyl piperidine and morpholine derivatives have various pharmacological activities, from antitussive to anticancer properties . They are also widely used in selective estrogen receptor modulator (SERM) drugs and can be used to prevent osteoporosis in postmenopausal women .
Detailed Description of the Methods of Application or Experimental Procedures
The introduction of bioactive groups into piperazine has profound potential application in medicinal chemistry. Piperazine cores combined with various heterocyclic scaffolds offers a new class of hybrid heterocycles displaying profound activity .
Thorough Summary of the Results or Outcomes Obtained
These compounds exhibit high anticholinergic and H3 inverse agonistic activities . They have been used in the development of novel medications for Alzheimer’s disease, malaria, cancer, and various other illnesses .
6. Synthesis of Substituted Piperazines
Specific Scientific Field
The specific scientific field is Chemistry of Heterocyclic Compounds .
Comprehensive and Detailed Summary of the Application
“1-(2-Phenoxyethyl)piperazine” is used in the synthesis of substituted piperazines . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Detailed Description of the Methods of Application or Experimental Procedures
The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Thorough Summary of the Results or Outcomes Obtained
The synthesis of substituted piperazines has been successful and these compounds have shown a wide range of biological activities .
Safety And Hazards
properties
IUPAC Name |
1-(2-phenoxyethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJSLCXRMMGRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283416 | |
Record name | 1-(2-phenoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Phenoxyethyl)piperazine | |
CAS RN |
13484-37-2 | |
Record name | 13484-37-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-phenoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Phenoxyethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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